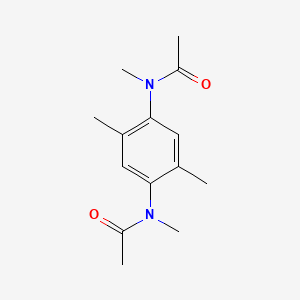

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) is an organic compound characterized by its unique molecular structure, which includes two N-methylacetamide groups attached to a 2,5-dimethyl-1,4-phenylene core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism by which N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact mechanism may vary depending on the application and the specific conditions under which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N’-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutanamide)

- 1,4-Bisacetoacetylamino-2,5-dimethylbenzene

Uniqueness

N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for applications that similar compounds may not be able to fulfill effectively.

Activité Biologique

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including toxicity assessments and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.35 g/mol

This compound belongs to the class of bis-amides, which are known for their diverse biological activities due to their ability to interact with various biological targets.

Absorption and Distribution

Research indicates that N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) exhibits favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.8734)

- Blood-Brain Barrier Penetration : Moderate probability (0.8259)

- Caco-2 Permeability : Good permeability (0.7484)

These properties suggest potential central nervous system effects alongside systemic distribution capabilities.

Toxicity and Safety

The compound's toxicity profile has been evaluated through various studies:

- Ames Test : Indicated as potentially toxic with a score of 0.9196, suggesting mutagenic properties.

- Carcinogenicity : Moderate concern with a score of 0.5564.

- Acute Toxicity (LD50) : 2.6347 mol/kg in rats indicates relatively low acute toxicity under controlled conditions.

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of similar compounds within the bis-amide class. For instance:

- Compounds with structural similarities exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.

The proposed mechanisms through which N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.

- Interaction with Enzymatic Pathways : Potential inhibition of key metabolic enzymes involved in cellular respiration and energy production.

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated various bis-amides for their antibacterial properties against resistant strains. The results indicated that certain derivatives displayed potent activity against MRSA strains at sub-toxic concentrations.

-

Toxicological Assessment :

- A comprehensive evaluation by the European Chemicals Agency assessed the reproductive and developmental toxicity of related compounds, indicating potential risks at high exposure levels but not significant teratogenic effects at lower doses.

-

Pharmacokinetic Studies :

- Investigations into the pharmacokinetics revealed that after oral administration, the compound is rapidly absorbed and metabolized primarily in the liver, which aligns with findings regarding other acetamides.

Summary Table of Biological Activities

Propriétés

Numéro CAS |

79817-50-8 |

|---|---|

Formule moléculaire |

C14H20N2O2 |

Poids moléculaire |

248.32 g/mol |

Nom IUPAC |

N-[4-[acetyl(methyl)amino]-2,5-dimethylphenyl]-N-methylacetamide |

InChI |

InChI=1S/C14H20N2O2/c1-9-7-14(16(6)12(4)18)10(2)8-13(9)15(5)11(3)17/h7-8H,1-6H3 |

Clé InChI |

SQKGCZLMVUAIQE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1N(C)C(=O)C)C)N(C)C(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.